![molecular formula C14H14N2O3S B563173 N-Acetyl Dapsone-d8 (Major) CAS No. 1215635-13-4](/img/structure/B563173.png)
N-Acetyl Dapsone-d8 (Major)
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Description
N-Acetyl Dapsone-d8 (Major) is a labeled metabolite of Dapsone . It is a synthetic derivative of sulfones, with antimicrobial activity . It is used in research and not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular formula of N-Acetyl Dapsone-d8 (Major) is C14H6D8N2O3S . The molecular weight is 298.39 .Scientific Research Applications
Proteomics Research
N-Acetyl Dapsone-d8 (Major): is utilized in proteomics research as a biochemical tool. It serves as a labeled metabolite of Dapsone, which is essential for studying protein expression and modification in biological systems . This compound helps in the identification and quantification of proteins, particularly in the context of disease models where Dapsone metabolism plays a role.
Pharmacokinetics
The labeled isotopes of N-Acetyl Dapsone-d8 (Major) are valuable in pharmacokinetic studies. Researchers use this compound to track the absorption, distribution, metabolism, and excretion (ADME) of Dapsone in the body . The deuterium labeling allows for precise measurement without interfering with the normal pharmacological activity.
Toxicology
In toxicological applications, N-Acetyl Dapsone-d8 (Major) is used to understand the toxic effects of Dapsone and its metabolites. Studies involving this compound can reveal the mechanisms of toxicity and help in developing safety profiles for therapeutic agents .
Analytical Reference Material
As a certified reference material, N-Acetyl Dapsone-d8 (Major) is employed for calibrating instruments and validating analytical methods . This ensures high accuracy and reliability in data analysis, which is crucial for regulatory compliance and quality control in pharmaceutical research.
Drug Development
In drug development, N-Acetyl Dapsone-d8 (Major) aids in the design of new therapeutic agents. By serving as a structural analog, it can be used to synthesize new compounds with potential medicinal properties .
Metabolite Identification
This compound is instrumental in metabolite identification studies. It helps in elucidating metabolic pathways and identifying potential biomarkers for diseases where Dapsone is a therapeutic agent .
properties
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,4D,5D,6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-NHNJRVLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Dapsone-d8 (Major) |
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